4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
Description
This compound features a benzenesulfonamide group substituted with a fluorine atom at the para position, linked to a 1,5,6-trimethylbenzimidazole moiety. The benzimidazole core provides a planar aromatic system, while the methyl groups enhance lipophilicity and steric bulk.
Properties
IUPAC Name |
4-fluoro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c1-10-8-14-16(18-9-20(14)3)15(11(10)2)19-23(21,22)13-6-4-12(17)5-7-13/h4-9,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXKACUKLNTEDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)F)N=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001161774 | |
| Record name | 4-Fluoro-N-(1,5,6-trimethyl-1H-benzimidazol-4-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338410-92-7 | |
| Record name | 4-Fluoro-N-(1,5,6-trimethyl-1H-benzimidazol-4-yl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338410-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-N-(1,5,6-trimethyl-1H-benzimidazol-4-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the fluoro group: The fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonamide formation: The final step involves the reaction of the benzimidazole derivative with a sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
Sulfonamide Reactivity
The sulfonamide group (-SO₂NH-) participates in characteristic reactions due to its dual nucleophilic and acidic nature. Key reactions include:
Acylation and Alkylation
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The nitrogen atom in the sulfonamide group reacts with acyl chlorides or alkyl halides under basic conditions. For example, treatment with acetyl chloride in pyridine yields N-acetyl derivatives .
-
Example reaction:
Salt Formation
Electrophilic Aromatic Substitution
The fluorobenzene ring undergoes substitution reactions at the para and ortho positions due to fluorine’s electron-withdrawing effect:
Cross-Coupling Reactions
The benzimidazole core facilitates palladium-catalyzed coupling reactions:
Buchwald-Hartwig Amination
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Reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/XPhos to form biaryl amines :
Yield : 72–89%
Suzuki-Miyaura Coupling
-
Boronic acids cross-couple with the benzimidazole’s halogenated derivatives (e.g., 5-bromo-1,5,6-trimethylbenzimidazole) under Pd(PPh₃)₄ catalysis .
Heterocycle Functionalization
The 1,5,6-trimethylbenzimidazole moiety undergoes regioselective modifications:
Biological Activity Modulation
Structural analogs demonstrate that modifications to the sulfonamide or benzimidazole groups alter bioactivity:
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Anticancer Activity : Introduction of electron-withdrawing groups (e.g., -NO₂) at the benzene ring enhances cytotoxicity (IC₅₀: 1.2–4.7 μM) .
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Antimicrobial Effects : N-Alkylation improves lipid solubility, boosting efficacy against Gram-positive bacteria (MIC: 8–32 μg/mL) .
Stability and Degradation
Scientific Research Applications
4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound can be used in studies involving enzyme inhibition, as benzimidazole derivatives are known to inhibit various enzymes.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial, such as cancer or infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The fluoro and sulfonamide groups can enhance binding affinity and selectivity towards the target.
Comparison with Similar Compounds
Halogen-Substituted Benzenesulfonamides
Key Compounds :
- 4-Chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide (CAS 338410-91-6)
- 2,4,6-Trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide (CAS 338411-15-7)
Analysis :
- Trichloro derivatives may exhibit higher cytotoxicity but lower solubility due to increased hydrophobicity.
Benzimidazole Core Modifications
Key Compounds :
- 2,4,5-Trichloro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS 338964-25-3)
- 4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS 338964-27-5)
Analysis :
- Methoxybenzyl groups enhance solubility but may reduce membrane permeability.
- Trimethyl substitution in the target compound likely improves metabolic stability.
Sulfonamides with Heterocyclic Moieties
Key Compounds :
- 4-Fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide (13d, IC50 = 7.2–13.8 µM)
- 4-Fluoro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide (CAS 514817-73-3)
Analysis :
- Thiazole derivatives show potent anticancer activity, suggesting that the target compound’s benzimidazole core could be optimized for similar efficacy.
- Dual fluorine substitution in pyrazole analogs may improve target selectivity.
Crystallographic and Conformational Studies
Key Compounds :
- 4-Fluoro-N-(4-nitrophenyl)benzenesulfonamide (Compound 2)
- 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide (Compound 1)
| Property | Fluoro Compound (2) | Bromo Compound (1) |
|---|---|---|
| Dihedral Angle | 75.2° | 78.5° |
| Halogen Effects | Smaller size, higher electronegativity | Larger size, polarizability |
| Crystal Packing | Tighter due to F atom | Less compact |
Analysis :
- Bromine’s polarizability may enhance π-π stacking but reduce solubility .
Biological Activity
4-Fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide, with the CAS number 338410-92-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.65 | Doxorubicin |
| A549 | 2.41 | Tamoxifen |
| HeLa | 3.00 | Cisplatin |
| U937 | 1.88 | Doxorubicin |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that cell line.
The proposed mechanism of action for compounds similar to this compound involves inducing apoptosis in cancer cells. Studies have shown that these compounds can trigger apoptotic pathways in MCF-7 and other cancer cell lines in a dose-dependent manner .
Study on Anticancer Efficacy
In a study published in MDPI, researchers synthesized various benzimidazole derivatives and tested their efficacy against several cancer cell lines. The results indicated that compounds with structural modifications similar to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
Apart from anticancer activity, benzimidazole derivatives have also shown promise as antimicrobial agents. In vitro studies demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were comparable to established antibiotics .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Reference Compound |
|---|---|---|
| E. coli | 12.5 | Ciprofloxacin |
| Staphylococcus aureus | 18 | Vancomycin |
Q & A
Basic: What synthetic routes are employed to prepare 4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide, and how is purity validated?
Methodological Answer:
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of a fluorobenzenesulfonyl chloride derivative with a substituted benzimidazole amine under basic conditions (e.g., using triethylamine as a catalyst).
- Step 2 : Purification via column chromatography or recrystallization to isolate the product.
Analytical Validation : - HPLC : To confirm purity (>95%).
- NMR Spectroscopy : For structural verification (e.g., distinguishing methyl groups on the benzimidazole ring).
- Mass Spectrometry : Exact mass determination (e.g., observed m/z 367.06 for [M+H]⁺) .
Basic: Which physicochemical properties are critical for optimizing solubility and stability in preclinical studies?
Methodological Answer:
Key properties include:
- logP (~3) : Indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- Hydrogen Bonding : 1 donor and 5 acceptors influence solubility in polar solvents.
- Topological Polar Surface Area (TPSA) : ~86.4 Ų suggests moderate permeability, relevant for blood-brain barrier penetration.
- Rotatable Bonds (4) : Impacts conformational flexibility and crystallinity.
Experimental Optimization : Adjust solvent systems (e.g., DMSO for in vitro assays) or formulate with cyclodextrins to enhance solubility .
Advanced: How do methyl substituents on the benzimidazole ring modulate biological activity?
Methodological Answer:
- Position 1 (N-methyl) : Enhances metabolic stability by reducing oxidation at the benzimidazole nitrogen.
- Positions 5 & 6 (methyl groups) : Increase steric bulk, improving target selectivity (e.g., adenosine receptor binding).
Structure-Activity Relationship (SAR) : - Analog studies (e.g., 4-fluoro-N-(4-sulfamoylbenzyl) derivatives) show that methyl groups enhance analgesic efficacy by ~30% in murine models .
Advanced: How can discrepancies between in vitro potency and in vivo efficacy be resolved?
Methodological Answer:
Potential Causes :
- Poor bioavailability due to low solubility or rapid metabolism.
- Off-target effects in complex biological systems.
Strategies : - Microsomal Stability Assays : Identify metabolic hotspots (e.g., CYP450-mediated degradation).
- Pharmacokinetic Profiling : Measure half-life (t₁/₂) and AUC in rodent models.
- Human Microdose Trials : Predict clinical pharmacokinetics using trace-labeled compound, as demonstrated in NaV1.7 inhibitor studies .
Advanced: What crystallographic methods elucidate the compound’s binding mode with target proteins?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (SHELXL/SHELXS) for structure refinement.
- Data Collection : High-resolution (<1.8 Å) synchrotron data.
- Refinement : Isomorphous replacement or molecular docking into electron density maps.
- Key Interactions : Fluorine atoms often engage in halogen bonding with protein residues, as seen in analogous sulfonamide-protein complexes .
Basic: Which in vitro assays are suitable for initial pharmacological profiling?
Methodological Answer:
- Enzyme Inhibition Assays : Fluorometric assays (e.g., measuring adenosine deaminase inhibition).
- Cell-Based Models :
- Striatal neuron cultures to assess adenosine level modulation.
- Murine pain models (e.g., von Frey filaments for antiallodynic effects) .
Advanced: How are metabolic stability and CYP450 inhibition risks addressed during optimization?
Methodological Answer:
- Metabolic Stability :
- Replace labile methyl groups with trifluoromethyl or cyclopropyl moieties.
- Use deuterium labeling at metabolic hotspots.
- CYP Inhibition Mitigation :
Table 1: Key Physicochemical and Structural Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
